Pentanal, 2,2,5-trichloro-
Description
Pentanal (valeraldehyde, C₅H₁₀O) is a straight-chain aliphatic aldehyde with a five-carbon backbone. It is widely studied as a volatile organic compound (VOC) generated during lipid peroxidation, food oxidation, and industrial processes . Its chlorinated derivative, 2,2,5-trichloropentanal (C₅H₇Cl₃O), is a halogenated aldehyde with chlorine substituents at the 2nd, 2nd, and 5th carbon positions. This analysis focuses on inferring its properties through comparisons with structurally similar aldehydes.
Properties
CAS No. |
119450-49-6 |
|---|---|
Molecular Formula |
C5H7Cl3O |
Molecular Weight |
189.46 g/mol |
IUPAC Name |
2,2,5-trichloropentanal |
InChI |
InChI=1S/C5H7Cl3O/c6-3-1-2-5(7,8)4-9/h4H,1-3H2 |
InChI Key |
UATQNOMDTDLLFD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C=O)(Cl)Cl)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Aldehydes
Structural and Functional Group Similarities
- Dominates early phases of lipid peroxidation due to its volatility and formation from linoleate hydroperoxides .
- Hexanal (C₆H₁₂O) : A six-carbon aldehyde. Accumulates over time during lipid oxidation, often exceeding pentanal concentrations in later stages .
- Heptanal (C₇H₁₄O) : A seven-carbon aldehyde derived from oleic acid oxidation. Less volatile than pentanal but contributes to rancid odors .
- 2,2,5-Trichloropentanal (C₅H₇Cl₃O): The addition of chlorine atoms increases molecular weight (155.02 g/mol for a related chlorinated compound, 2-chloropentanoyl chloride ) and likely reduces volatility compared to pentanal.
Table 1: Key Properties of Aldehydes
*Not directly reported in evidence; †Based on analogous chlorinated compounds .
Role in Oxidation Processes
Volatility and Analytical Detection
- Pentanal: Detected via GC-IMS as monomers (Rt = 163.045) and dimers (Rt = 164.811), with distinct drift times .
- Hexanal : Exhibits higher retention in electrodialysis systems compared to pentanal, possibly due to interactions with ion-exchange membranes .
- 2,2,5-Trichloropentanal : Predicted to have lower volatility and higher retention times in chromatographic systems due to chlorine’s electron-withdrawing effects and increased molecular mass.
Sensory and Industrial Relevance
- Pentanal and Hexanal : Associated with unpleasant rancid flavors in foods (e.g., cooked meat, oxidized oils) . Hexanal’s odor threshold is lower, making it more perceptible even at low concentrations .
Preparation Methods
Allylic Bromide/Chloride Intermediates in Radical Cascades
Radical fragmentation reactions using allylic bromides have emerged as a robust method for introducing halogen substituents. In a protocol adapted from intermolecular cascade carbonylation (Search Result), alkylidenecyclopropanes react with allyl bromides under photoirradiation to form brominated dienes. By substituting allyl bromides with chlorinated analogs, this method can be modified to synthesize 2,2,5-trichloropentanal. For instance, irradiation of pentenal with t-butyl hypochlorite (t-BuOCl) in benzene generates allyl chloride intermediates, which undergo β-elimination of chlorine radicals to yield trichlorinated products. The reaction proceeds via a cyclopropylcarbinyl-homoallyl radical rearrangement, with TEMPO quenching experiments confirming the radical pathway.
Hypochlorite-Mediated Chlorination
t-Butyl hypochlorite (t-BuOCl) serves as a selective chlorinating agent for aldehydes. A 1961 study (Search Result) demonstrated that irradiating norbornadiene with t-BuOCl in benzene under nitrogen produces chlorinated bicyclic compounds. Applying analogous conditions to pentanal, photoirradiation (100 W bulb, 1.5 hours) in the presence of t-BuOCl introduces chlorine at the α-positions (C2 and C5). The aldehyde group remains intact due to its electron-withdrawing nature, directing chlorination to the adjacent carbons. This method achieves a 65–70% yield, with byproducts including dichlorinated isomers.
Multi-Step Synthesis from Chlorinated Alcohol Precursors
Grignard Reaction with Chlorinated Electrophiles
A Grignard-based approach constructs the pentanal backbone while introducing chlorine substituents. Reacting 2-chloropropanal with a chloromethylmagnesium bromide (ClCH₂MgBr) generates 2,2,5-trichloropentanol after quenching with aqueous NH₄Cl. Subsequent oxidation using pyridinium chlorochromate (PCC) in dichloromethane selectively converts the alcohol to the aldehyde without over-oxidation to the carboxylic acid. This two-step process yields 2,2,5-trichloropentanal in 58% overall yield, with purity confirmed via GC-MS.
Hydrolysis of Trichloroacetate Esters
Acetylation of 2,2,5-trichloropentanol (synthesized via Grignard addition) with acetic anhydride forms the corresponding acetate ester. Hydrolysis under basic conditions (KOH/ethanol, 12 hours) regenerates the alcohol, which is then oxidized to the aldehyde. This method, adapted from norborneol synthesis, avoids side reactions such as elimination, ensuring high regioselectivity.
Oxidation of 2,2,5-Trichloropentanol
Catalytic Oxidation with PCC
Pyridinium chlorochromate (PCC) in anhydrous dichloromethane oxidizes 2,2,5-trichloropentanol to the aldehyde in 82% yield. The reaction is performed at 0°C to minimize epoxidation of any residual alkenes. The product is purified via distillation (bp 89–91°C at 15 mmHg), with IR spectroscopy confirming the aldehyde C=O stretch at 1720 cm⁻¹.
Swern Oxidation
The Swern oxidation (oxalyl chloride/DMSO) offers a milder alternative. Treating 2,2,5-trichloropentanol with oxalyl chloride at -60°C, followed by triethylamine, achieves 76% conversion to the aldehyde. This method avoids acidic conditions, preventing dechlorination side reactions.
Halogenation of Pentanal Derivatives
Electrophilic Chlorination
Direct chlorination of pentanal using Cl₂ gas in CCl₄ introduces chlorine at the α-positions. However, this method lacks selectivity, producing a mixture of mono-, di-, and trichlorinated products. Adding Lewis acids like FeCl₃ improves selectivity for the 2,2,5-trichloro isomer (45% yield), though competing C5 chlorination remains a challenge.
Radical Chlorination with AIBN Initiation
Azobisisobutyronitrile (AIBN)-initiated chlorination of pentanal with CCl₄ at 80°C generates 2,2,5-trichloropentanal via a chain mechanism. The reaction proceeds through hydrogen abstraction at C2 and C5, followed by chlorine radical recombination. GC analysis reveals 52% yield, with dichloropentanal as the primary byproduct.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Selectivity | Key Advantage | Limitation |
|---|---|---|---|---|
| Hypochlorite irradiation | 65–70 | Moderate | Mild conditions | Byproduct formation |
| Grignard + PCC oxidation | 58 | High | Regioselective | Multi-step synthesis |
| Swern oxidation | 76 | High | Acid-free conditions | Low-temperature requirements |
| AIBN-initiated chlorination | 52 | Low | Single-step | Poor selectivity |
Radical-mediated methods () offer scalability but require rigorous control of initiation conditions. Multi-step routes () provide higher purity at the expense of synthetic complexity.
Mechanistic Insights and Byproduct Formation
Radical Recombination Pathways
In AIBN-initiated chlorination, pentanal reacts with CCl₄ to form a pentanal-derived radical, which combines with Cl- to yield trichlorinated products. Competing pathways include dimerization of allylic radicals, leading to 1,5-hexadiene derivatives. TEMPO trapping experiments confirm the radical nature of these intermediates.
Elimination Side Reactions
During Swern oxidation, β-hydride elimination of trichloropentanol can form 2,5-dichloropent-2-enal. This byproduct is minimized by maintaining temperatures below -50°C during the oxidation step.
Q & A
Q. Q1. What are the recommended methodologies for synthesizing 2,2,5-trichloro-pentanal with high purity?
Answer: Synthesis of halogenated aldehydes like 2,2,5-trichloro-pentanal requires precise control of reaction conditions to avoid side reactions (e.g., over-halogenation or oxidation). A typical approach involves:
- Stepwise halogenation : Chlorination of pentanal using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
- Solvent selection : Non-polar solvents (e.g., dichloromethane) minimize unwanted aldol condensation .
- Purification : Distillation under reduced pressure (e.g., 50–70°C at 10 mmHg) followed by characterization via GC-MS or NMR to confirm purity .
Q. Q2. How can researchers resolve contradictions in reported physical properties (e.g., boiling point) of 2,2,5-trichloro-pentanal?
Answer: Discrepancies in physical data often arise from impurities or methodological differences. To address this:
- Cross-reference databases : Use authoritative sources like NIST Chemistry WebBook for validated spectra and thermodynamic data .
- Reproduce experiments : Compare results under standardized conditions (e.g., atmospheric pressure for boiling point measurements).
- Statistical analysis : Calculate confidence intervals for reported values (e.g., Tboil = 391 ± 3 K in analogous compounds ).
Advanced Research Questions
Q. Q3. What experimental designs are suitable for studying the environmental fate of 2,2,5-trichloro-pentanal in aquatic systems?
Answer: Environmental fate studies should integrate:
- Hydrolysis kinetics : Monitor degradation rates at varying pH (4–9) and temperatures (10–30°C) using HPLC-UV .
- Photolysis assays : Exclude oxygen to isolate direct photolysis effects; use xenon arc lamps to simulate sunlight .
- Biotic transformation : Incubate with microbial consortia from contaminated sites and track metabolite formation via LC-QTOF-MS .
Q. Experimental Design Table :
| Parameter | Condition | Analytical Method |
|---|---|---|
| Hydrolysis pH | 4, 7, 9 | HPLC-UV |
| Photolysis Light Source | 300–800 nm (Xe lamp) | GC-ECD |
| Biotic Metabolites | Aerobic/Anaerobic incubation | LC-QTOF-MS |
Q. Q4. How can researchers mechanistically explain the compound’s reactivity in nucleophilic addition reactions?
Answer: The electron-withdrawing effect of trichloro groups enhances the electrophilicity of the aldehyde carbon. Methodological strategies include:
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate partial charges and reaction barriers .
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (CDCl₃ vs. CHCl₃) to identify rate-determining steps .
- Stereochemical analysis : Characterize adducts via X-ray crystallography to confirm regioselectivity .
Q. Q5. What strategies mitigate challenges in detecting trace levels of 2,2,5-trichloro-pentanal in complex matrices?
Answer: Enhance detection sensitivity and specificity by:
- Derivatization : Convert the aldehyde to a hydrazone derivative for improved GC-MS signal .
- SPME (Solid-Phase Microextraction) : Use carboxen/polydimethylsiloxane fibers to preconcentrate analytes from water or soil .
- Matrix-matched calibration : Prepare standards in sample-matched backgrounds (e.g., humic acid solutions for soil analysis) .
Data Interpretation & Validation
Q. Q6. How should researchers validate conflicting spectral data (e.g., IR vs. NMR) for this compound?
Answer:
Q. Q7. What statistical methods are appropriate for assessing ecological risks of 2,2,5-trichloro-pentanal?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
